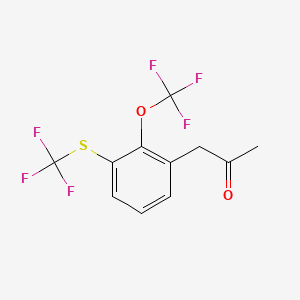

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with two electron-withdrawing groups: a trifluoromethoxy (-OCF₃) group at position 2 and a trifluoromethylthio (-SCF₃) group at position 2. The propan-2-one moiety is attached to this substituted phenyl ring at position 1. This compound’s structural uniqueness lies in the combination of two highly electronegative substituents, which confer distinct physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Propriétés

Formule moléculaire |

C11H8F6O2S |

|---|---|

Poids moléculaire |

318.24 g/mol |

Nom IUPAC |

1-[2-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8F6O2S/c1-6(18)5-7-3-2-4-8(20-11(15,16)17)9(7)19-10(12,13)14/h2-4H,5H2,1H3 |

Clé InChI |

GMSWQKALMMFHQQ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)OC(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This reaction can be promoted under visible light irradiation without the need for a photoredox catalyst . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced products with altered functional groups.

Substitution: The trifluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique functional groups make it a valuable tool in studying biological processes and interactions.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application.

Comparaison Avec Des Composés Similaires

The following analysis compares 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one with structurally related phenylpropanones and aryl ketones, focusing on substituent effects, synthesis pathways, and physicochemical properties.

Structural and Substituent Comparisons

Key Observations :

- Lipophilicity : The -SCF₃ group is more lipophilic than -CF₃ or -OCF₃, which may improve membrane permeability in bioactive analogs ().

- Steric effects : The bulky -SCF₃ group at position 3 may hinder rotational freedom, influencing crystal packing or binding in biological targets.

Physicochemical Properties

- Hydrate formation : Analogous trifluoromethyl-substituted ketones (e.g., ) form stable hydrates via O-H···O interactions, suggesting the target compound may exhibit similar behavior.

- Solubility : Compounds with hydroxyl groups (e.g., ) show higher aqueous solubility than fluorinated analogs. The target compound’s solubility is likely lower due to its fluorinated substituents.

- Thermal stability : Fluorinated groups generally enhance thermal stability. For example, 1-(3-(trifluoromethyl)phenyl)propan-2-one is stable under reductive amination conditions (), implying robustness in synthetic processes.

Activité Biologique

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features, particularly the presence of trifluoromethyl and trifluoromethoxy groups. These functional groups are known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability.

The molecular formula of 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is , with a molecular weight of approximately 364.26 g/mol. The compound's structure includes a phenyl ring substituted with trifluoromethoxy and trifluoromethylthio groups, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H10F6OS |

| Molecular Weight | 364.26 g/mol |

| IUPAC Name | 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one |

| InChI Key | [To be determined] |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoroalkyl groups increase the compound's hydrophobicity, allowing it to penetrate cell membranes more effectively. This property can enhance its interaction with biomolecules such as proteins and nucleic acids, potentially leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a series of derivatives related to 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one were evaluated for their efficacy against various bacterial strains. The data demonstrated that these compounds could inhibit bacterial growth at micromolar concentrations.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro assays showed that it could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of trifluoromethyl groups was correlated with increased potency compared to non-fluorinated analogs.

Neuroprotective Effects

In animal models, the neuroprotective effects of this compound were assessed using tests for seizure activity and neurotoxicity. Preliminary findings suggest that it may offer protection against excitotoxicity, indicating potential applications in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of trifluoromethyl-containing compounds for their antibacterial properties. The results indicated that compounds similar to 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains of Staphylococcus aureus .

Case Study 2: Cancer Cell Apoptosis

In another study, the compound was tested on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis confirming increased apoptotic cell populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.